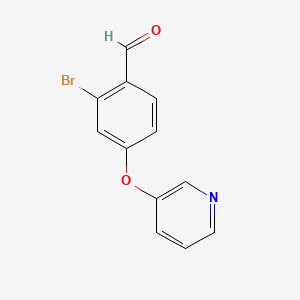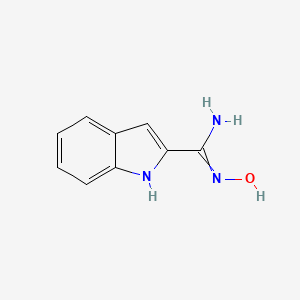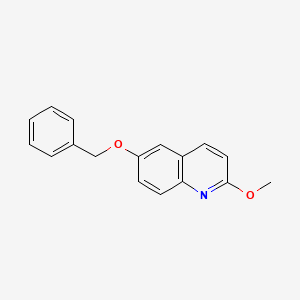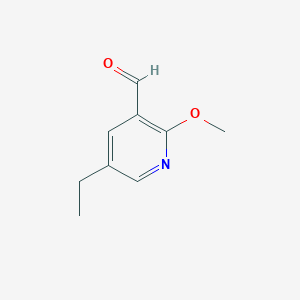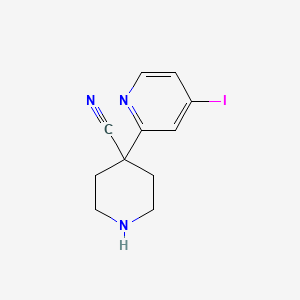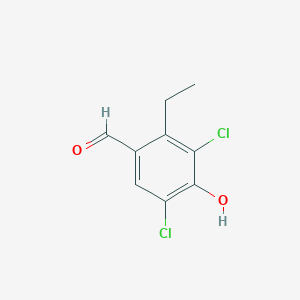
3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms, an ethyl group, and a hydroxyl group on the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde typically involves the chlorination of 2-ethyl-4-hydroxybenzaldehyde. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
Oxidation: 3,5-Dichloro-2-ethyl-4-hydroxybenzoic acid.
Reduction: 3,5-Dichloro-2-ethyl-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
3,5-Dichloro-4-hydroxybenzaldehyde: Similar structure but lacks the ethyl group.
2,6-Dichloro-4-formylphenol: Similar structure but with different substitution pattern
Uniqueness
3,5-Dichloro-2-ethyl-4-hydroxybenzaldehyde is unique due to the presence of both chlorine atoms and an ethyl group, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C9H8Cl2O2 |
|---|---|
分子量 |
219.06 g/mol |
IUPAC 名称 |
3,5-dichloro-2-ethyl-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-6-5(4-12)3-7(10)9(13)8(6)11/h3-4,13H,2H2,1H3 |
InChI 键 |
MEBWPPHFUAKBDI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C=C1C=O)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


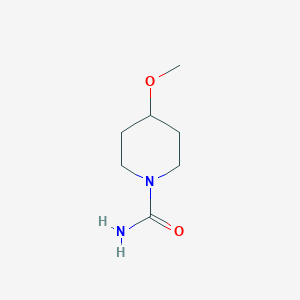
![5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13881415.png)
![5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13881431.png)
![Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-](/img/structure/B13881435.png)
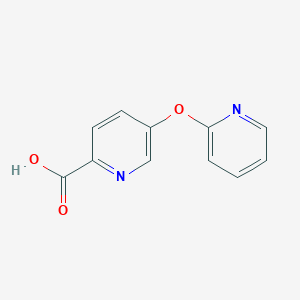
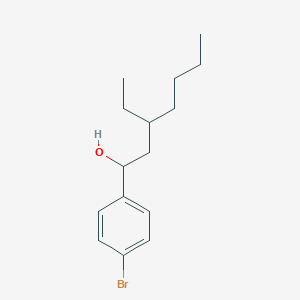
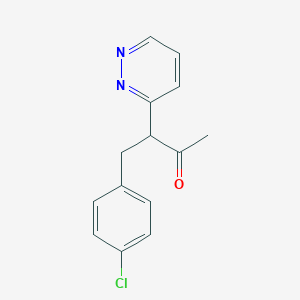
![6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13881462.png)
![(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13881474.png)
